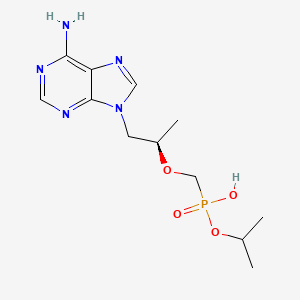
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one is a synthetic steroidal compound known for its potential biological activities. It belongs to the class of D-homo lactone steroids, which are characterized by the presence of a lactone ring in their structure. This compound has shown promise in various biological assays, indicating its potential as a drug candidate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one typically starts from estrone. The synthetic route involves several key steps:
Benzylation: The hydroxyl group of estrone is protected by benzylation.
Oxyimination: The ketone group is converted to an oxime.
Reduction of Keto Group: The oxime is reduced to an amine.
Beckmann Fragmentation: The amine undergoes Beckmann fragmentation to form a lactam.
Reduction of Aldehyde Group: The lactam is reduced to an aldehyde.
Single-Step Hydrolysis-Cyclization: The aldehyde undergoes hydrolysis and cyclization to form the final lactone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other steroidal compounds.
Medicine: Preliminary studies suggest its potential use in developing new anticancer drugs.
Industry: Its unique structure makes it a candidate for further research in drug design and development.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one can be compared with other similar compounds, such as:
3-Benziloxy-17-oxa-17a-homoestra-1,3,5(10)-trien-16-one: This compound has a benziloxy group instead of a hydroxyl group and shows different biological activities.
17α-Hydroxyprogesterone: Another steroidal compound with similar structural features but different biological functions.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential as a drug candidate with moderate estrogen agonist activity and antiproliferative effects.
Propiedades
Número CAS |
15370-49-7 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]isochromen-1-one |
InChI |
InChI=1S/C18H22O3/c1-18-8-6-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)7-9-21-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14?,15?,16?,18-/m0/s1 |
Clave InChI |
WZONKPYLKWCOPN-GUZDXLFXSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)



